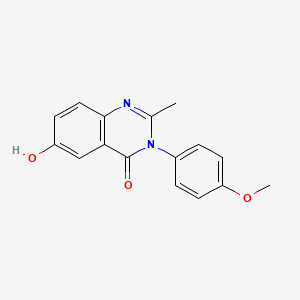![molecular formula C12H19NO2 B2513088 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one CAS No. 2361641-50-9](/img/structure/B2513088.png)
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one, also known as Tandospirone, is a synthetic compound that belongs to the class of azapirones. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one also acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been shown to decrease anxiety-like behavior in animal models and reduce symptoms of anxiety and depression in clinical trials. It has also been shown to improve cognitive function and memory in animal models and clinical trials. 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been shown to have minimal side effects and a low risk of addiction or dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its pharmacological effects. It also has minimal side effects and a low risk of addiction or dependence. However, 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has limitations in terms of its selectivity for the 5-HT1A receptor and its potential interactions with other drugs.
Direcciones Futuras
There are several future directions for research on 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one. One direction is to investigate its potential use in treating other neurological and psychiatric disorders such as Parkinson's disease and addiction. Another direction is to investigate its potential interactions with other drugs and its selectivity for the 5-HT1A receptor. Additionally, further research is needed to understand the biochemical and physiological effects of 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one in different animal models and clinical populations.
Métodos De Síntesis
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one can be synthesized by a multi-step process starting from 2-aminopyridine. The first step involves the reaction of 2-aminopyridine with ethyl acetoacetate to form ethyl 2-pyridylacetate. The second step involves the reaction of ethyl 2-pyridylacetate with hydrazine hydrate to form ethyl 2-pyridylhydrazinecarboxylate. The third step involves the reaction of ethyl 2-pyridylhydrazinecarboxylate with 2-bromo-1-phenyl-1-propene to form 1-(2-pyridyl)-3-phenylprop-2-en-1-one. Finally, the fourth step involves the reaction of 1-(2-pyridyl)-3-phenylprop-2-en-1-one with sodium borohydride to form 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been extensively studied for its potential use in treating various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical trials.
Propiedades
IUPAC Name |
1-(9-hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(15)13-8-10(14)7-12(9-13)5-3-4-6-12/h2,10,14H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOPINRWWZYKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(CC2(C1)CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2513007.png)

![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea](/img/structure/B2513012.png)
![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2513013.png)


![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513020.png)


![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513025.png)

![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)
